Acetanilide, 2,4-di-tert-butyl-

Description

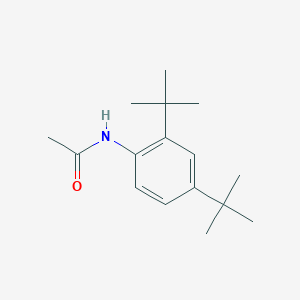

2,4-Di-tert-butylacetanilide (chemical formula: C₁₇H₂₇NO, molecular weight: 261.40 g/mol) is an acetanilide derivative featuring two tert-butyl substituents at the 2- and 4-positions of the benzene ring. This structural modification confers enhanced steric hindrance and lipophilicity compared to unsubstituted acetanilide.

Properties

CAS No. |

38896-23-0 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-(2,4-ditert-butylphenyl)acetamide |

InChI |

InChI=1S/C16H25NO/c1-11(18)17-14-9-8-12(15(2,3)4)10-13(14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |

InChI Key |

TZFVZDNVBBQUGM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,4-di-tert-butylacetanilide with structurally related compounds:

Key Observations:

- This property may limit its utility in reactions requiring nucleophilic aromatic substitution .

- Lipophilicity : The tert-butyl substituents enhance lipophilicity, likely improving membrane permeability compared to acetanilide. However, this may also reduce aqueous solubility, a critical factor in pharmaceutical applications.

- The phenolic hydroxyl group in 2,4-di-tert-butylphenol is crucial for its redox activity, a feature absent in the acetanilide derivative.

Spectroscopic and Physicochemical Data

- Infrared (IR) Spectroscopy : The IR spectrum of 2,4-di-tert-butylacetanilide confirms the presence of amide N-H stretching (~3300 cm⁻¹) and carbonyl C=O stretching (~1650 cm⁻¹). Tert-butyl C-H vibrations (~2960 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹) are also prominent .

- Thermal Stability : Tert-butyl groups generally increase thermal stability. This compound is expected to decompose at higher temperatures than acetanilide (melting point: 114°C).

Toxicological and Environmental Considerations

- Acetanilide: Known for toxicity due to metabolic conversion to aniline, causing methemoglobinemia. Its use in medicine was discontinued in the 20th century .

- 2,4-Di-tert-butylphenol: Exhibits phytotoxicity at high concentrations but is effective in breaking seed dormancy at moderate doses (50 µg) .

- 2,4-Di-tert-butylacetanilide: No toxicity data are available in the provided evidence. Its environmental persistence may be higher due to tert-butyl groups, which resist microbial degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.